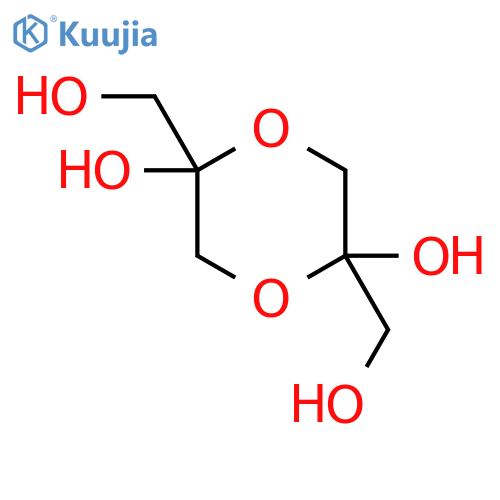Cas no 26776-70-5 (1,3-Dihydroxyacetone dimer)

1,3-Dihydroxyacetone dimer structure
商品名:1,3-Dihydroxyacetone dimer
1,3-Dihydroxyacetone dimer 化学的及び物理的性質
名前と識別子
-
- 2-Propanone,1,3-dihydroxy-, dimer
- 1,3-Dihydroxyacetone Dimer
- Dihydroxyacetone
- 1,3-Dihydroxyacetone dimer,2,5-Dihydroxydioxane-2,5-dimethanol
- 1,3-Dihydroxypropan-2-one dimer
- 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol
- 2,5-Dihydroxydioxane-2,5-dimethanol
- 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
- Dihydroxyacetone dimer
- KEQUNHIAUQQPAC-UHFFFAOYSA-N
- 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-
- DIHYDROXYACETONE (DIMER)
- PubChem4073
- 1.3-dihydroxyacetone dimer
- (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
- 1,
- 1,3-Dihydroxyacetone dimer
-
- MDL: MFCD00051019
- インチ: 1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
- InChIKey: KEQUNHIAUQQPAC-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C(C([H])([H])O[H])(O[H])OC([H])([H])C1(C([H])([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 180.06300
- どういたいしつりょう: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4
じっけんとくせい
- 色と性状: 白色から白色の結晶粉末
- 密度みつど: 1.546
- ゆうかいてん: 75-80 °C (lit.)
- ふってん: 448 °C at 760 mmHg
- フラッシュポイント: 224.7 °C
- 屈折率: 1.549
- すいようせい: very faint turbidity
- PSA: 99.38000
- LogP: -2.60500
- マーカー: 3182
1,3-Dihydroxyacetone dimer セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:0-10°C
1,3-Dihydroxyacetone dimer 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D450075-25g |
1,3-Dihydroxyacetone Dimer |
26776-70-5 | 25g |
$161.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844045-25g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 98% | 25g |
188.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0560-100g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 96.0%(T) | 100g |
¥445.0 | 2022-05-30 | |
| Chemenu | CM181687-100g |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol |
26776-70-5 | 95% | 100g |
$61 | 2022-09-29 | |
| BAI LING WEI Technology Co., Ltd. | J30D107204-5g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 97% | 5g |
¥281 | 2023-11-24 | |
| A2B Chem LLC | AB57334-25g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 97% | 25g |
$88.00 | 2024-04-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0560-500g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 96.0%(T) | 500g |
¥1540.0 | 2023-09-02 | |
| BAI LING WEI Technology Co., Ltd. | A01611819-10g |
1,3-Dihydroxyacetone dimer |
26776-70-5 | 96% | 10g |
¥1131 | 2023-11-24 | |
| A2B Chem LLC | AB57334-10g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 98% | 10g |
$22.00 | 2023-12-31 | |
| 1PlusChem | 1P003E0M-10g |
1,3-Dihydroxypropan-2-one dimer |
26776-70-5 | 98% | 10g |
$30.00 | 2023-12-18 |
1,3-Dihydroxyacetone dimer 関連文献
-
Lei Song,Mingyuan Zheng,Jifeng Pang,Joby Sebastian,Wentao Wang,Minjie Qu,Jian Zhao,Xinhong Wang,Tao Zhang Green Chem. 2017 19 3515
-
Putla Sudarsanam,Elise Peeters,Ekaterina V. Makshina,Vasile I. Parvulescu,Bert F. Sels Chem. Soc. Rev. 2019 48 2366
-
Surajit Maity,Ralf I. Kaiser,Brant M. Jones Phys. Chem. Chem. Phys. 2015 17 3081
-
Betina Tabah,Alexander Varvak,Indra Neel Pulidindi,Elizabeth Foran,Ehud Banin,Aharon Gedanken Green Chem. 2016 18 4657
-
5. Conversion of glycerol to acrylic acid: a review of strategies, recent developments and prospectsUmar C. Abubakar,Yash Bansod,Luke Forster,Vincenzo Spallina,Carmine D'Agostino React. Chem. Eng. 2023 8 1819
26776-70-5 (1,3-Dihydroxyacetone dimer) 関連製品
- 51795-26-7(1,4-Dioxane-2,5-dimethanol,3,6-dihydroxy-, (2R,3S,5S,6R)-rel-)
- 62147-49-3(trans-2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol)
- 23147-59-3(3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:26776-70-5)1,3-Dihydroxyacetone dimer

清らかである:99%
はかる:1kg
価格 ($):175.0